Micafungin sodium
Overview
Description
Micafungin sodium is an echinocandin antifungal medication used to treat and prevent invasive fungal infections including candidemia, abscesses, and esophageal candidiasis . It inhibits the production of beta-1,3-glucan, an essential component of fungal cell walls that is not found in mammals .
Synthesis Analysis
Micafungin sodium is a semi-synthetic cyclic lipopeptide, a member of the echinocandin class . The sodium salt takes advantage of the aryl sulphate moiety providing improved water solubility and is the preferred salt for pharmaceutical applications .
Molecular Structure Analysis
Micafungin sodium has a molecular formula of C56H71N9O23S and a molar mass of 1270.28 g/mol . Its IUPAC name is quite complex and can be found in the referenced material .
Chemical Reactions Analysis
Micafungin sodium, like other members of the echinocandin class, has a unique mechanism of action that inhibits the synthesis of 1,3-β-D-glucan, an integral component of the fungal cell wall . It has demonstrated activity against Candida spp. including those that are azole-resistant as well as Aspergillus and a few other clinically important molds .
Physical And Chemical Properties Analysis
Micafungin sodium is the salt of the semi-synthetic cyclic lipopeptide, micafungin, a member of the echinocandin class . The sodium salt takes advantage of the aryl sulphate moiety providing improved water solubility and is the preferred salt for pharmaceutical applications .
Scientific Research Applications
Antifungal Efficacy and Applications
Echinocandin Class and Antifungal Activity : Micafungin, part of the echinocandin class, is effective against various Candida species, including those resistant to fluconazole, and shows activity against Aspergillus species. Its clinical applications extend to treating esophageal candidiasis and as prophylaxis in hematopoietic stem cell transplantation (Vehreschild & Cornely, 2006).
Cost-effectiveness in Hematopoietic Stem Cell Transplantation : A study evaluating the cost-effectiveness of micafungin as a prophylactic agent in patients undergoing hematopoietic stem cell transplantation found it to be a cost-effective choice compared to fluconazole (Schonfeld et al., 2008).
Clinical Efficacy in Deep-Rooted Mycosis : Micafungin has shown high efficacy in treating deep-rooted mycosis caused by Candida and Aspergillus species, demonstrating a good safety profile and tolerability (Ikeda, 2003).
Treatment of Fungal Infections in Critical Care : Its use in critically ill patients, particularly those with suspected or proven fungal infections, has shown a high efficacy rate and good tolerance (Tateishi et al., 2006).
Pharmacological Aspects
Pharmacology and Clinical Microbiology : Micafungin's mechanism, inhibiting β-1,3-glucan production, makes it effective against key pathogenic fungi with minimal toxicity to mammalian cells. It's also efficacious for invasive candidiasis and aspergillosis (Wiederhold et al., 2009).
Comparative Pharmacology and Efficacy : When compared with other antifungals like caspofungin, micafungin demonstrates similar or superior in vitro activity. Its clinical role appears to parallel that of caspofungin, with approval initially for esophageal candidiasis and prophylaxis in neutropenic subjects (Chandrasekar & Sobel, 2006).
Additional Research Insights
Global Surveillance of Activity Against Candida : Micafungin has shown excellent in vitro activity against invasive clinical isolates of Candida from centers worldwide, with no geographical variance in effectiveness (Pfaller et al., 2006).
Combination Therapy for Invasive Aspergillosis : A study evaluating micafungin, alone or in combination with other antifungals, for treating invasive aspergillosis found it to be a safe and effective option, particularly in high-risk patients (Denning et al., 2006).
Pharmacokinetics in Pediatric Patients : Research focusing on pharmacokinetics in neutropenic pediatric patients found micafungin to display linear pharmacokinetics with increased clearance in younger age groups (Seibel et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOAFHGJVIVFMZ-WZPXRXMFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H70N9NaO23S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Micafungin sodium | |
CAS RN |
208538-73-2 | |
Record name | Micafungin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208538732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((4R,5R)-4,5-dihydroxy-N2-(4-(5-(5-(pentyloxy)phenyl)-3-isoxazolyl)benzoyl)-L-ornithine)-4-((4S)-4-hydroxy-4-(4-hydroxy-3-(sulfooxy)phenyl)-L-threonine)-, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MICAFUNGIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS1UP79R56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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